Cellular Potency Against NLRP3-Driven IL-1β Release: NDT-30805 vs. MCC950 and CY-09
In a comparative context, NDT-30805 demonstrates nanomolar potency in human peripheral blood mononuclear cells (PBMCs), with an IC50 of 13 nM for inhibiting IL-1β release . While the benchmark NLRP3 inhibitor MCC950 shows a lower IC50 (7.5 nM) in a different model (murine BMDMs), NDT-30805's potency is in a similar range and was established in a human primary cell system. In contrast, CY-09, another NLRP3 inhibitor, operates in the micromolar range, with IC50 values for cytochrome P450 enzymes ranging from 8.18 to >50 µM . This 600-fold difference in concentration requirements against a key downstream cytokine (IL-1β) is a critical differentiator for in vitro studies where avoiding off-target effects at high concentrations is paramount .
| Evidence Dimension | Inhibition of IL-1β release |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | MCC950: IC50 = 7.5 nM (BMDMs); CY-09: IC50 = 8.18 to >50 µM (CYP inhibition) |
| Quantified Difference | NDT-30805 is ~600-fold more potent than CY-09 in cell-based IL-1β inhibition; its potency is comparable to MCC950 but assessed in a different (human) primary cell type. |
| Conditions | NDT-30805: Human PBMCs stimulated with LPS and ATP. MCC950: Murine BMDMs stimulated with LPS and ATP. CY-09: Cell-free CYP enzyme assays. |
Why This Matters
NDT-30805 provides a potent, nanomolar tool compound that allows for effective NLRP3 inhibition in human primary cells, a key requirement for translational research, while offering a distinct potency profile from micromolar alternatives like CY-09.
